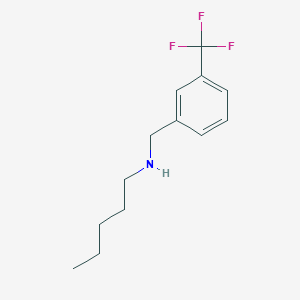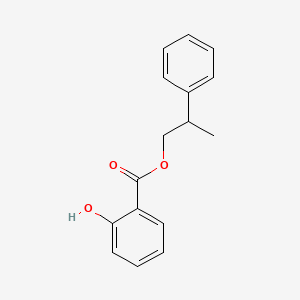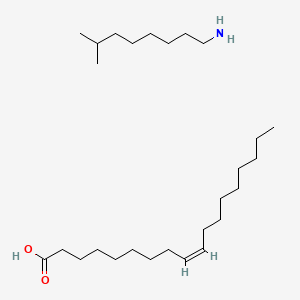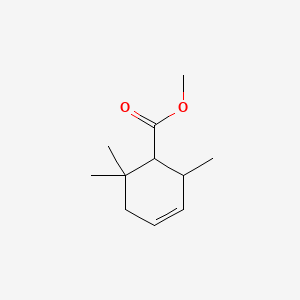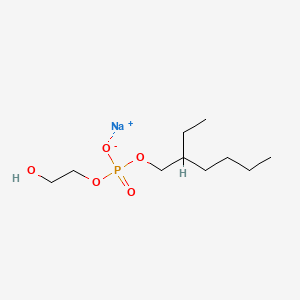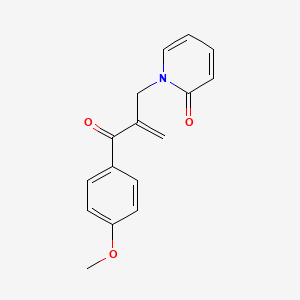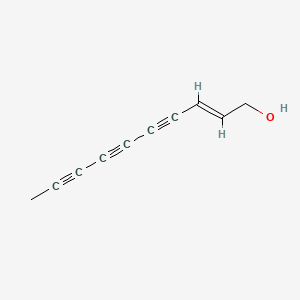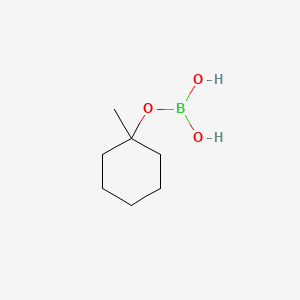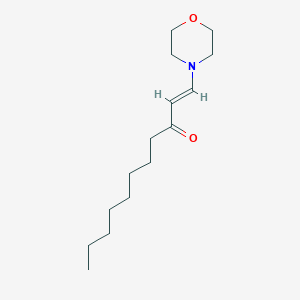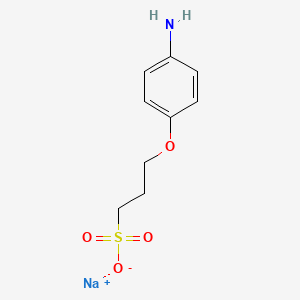
Sodium 3-(4-aminophenoxy)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(4-aminophenoxy)propanesulphonate: is a chemical compound with the molecular formula C9H12NNaO4S and a molar mass of 253.25065 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Sodium 3-(4-aminophenoxy)propanesulphonate typically involves the reaction of 4-aminophenol with 3-chloropropanesulfonic acid sodium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Sodium 3-(4-aminophenoxy)propanesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of aminophenol derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(4-aminophenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: This compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 3-(4-aminophenoxy)propanesulphonate involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers. The compound’s sulfonate group enhances its solubility in aqueous media, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Sodium 3-(4-aminophenoxy)propanesulphonate can be compared with similar compounds such as:
Sodium 3-(4-nitrophenoxy)propanesulphonate: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Sodium 3-(4-hydroxyphenoxy)propanesulphonate:
Sodium 3-(4-methylphenoxy)propanesulphonate: The methyl group substitution results in variations in its chemical behavior and industrial applications.
This compound stands out due to its unique combination of an amino group and a sulfonate group, providing distinct reactivity and versatility in various fields.
Eigenschaften
CAS-Nummer |
58480-39-0 |
|---|---|
Molekularformel |
C9H12NNaO4S |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
sodium;3-(4-aminophenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C9H13NO4S.Na/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13;/h2-5H,1,6-7,10H2,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
OUTUVKFONVOYPM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N)OCCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


